4-Amino-N-methyl-1-naphthamide
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Overview
Description
4-Amino-N-methyl-1-naphthamide is an organic compound with the molecular formula C12H12N2O. It is a derivative of naphthalene, characterized by the presence of an amino group and a methyl group attached to the naphthamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-methyl-1-naphthamide typically involves the coupling of commercially available 6-hydroxy-1-naphthoic acid with aniline derivatives in the presence of N,N-Diisopropylethylamine (DIPEA) and propylphosphonic anhydride (T3P) in tetrahydrofuran (THF) solvent at room temperature (25°C) for 12 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-N-methyl-1-naphthamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The naphthamide structure allows for substitution reactions, particularly at the amino and methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often employ reagents like bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: Nitro derivatives of naphthamide.
Reduction: Amine derivatives.
Substitution: Halogenated naphthamide derivatives.
Scientific Research Applications
Biology: Investigated for its potential as a fluorescent dye due to its stability and fluorescence properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-N-methyl-1-naphthamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as a competitive and reversible inhibitor of monoamine oxidase (MAO) and cholinesterase (ChE) enzymes.
Molecular Docking: Molecular docking simulations have provided insights into the binding interactions between this compound and its target enzymes, highlighting its potential as a therapeutic agent.
Comparison with Similar Compounds
4-Amino-N-methyl-1-naphthamide can be compared with other similar compounds, such as:
Naphthalimide Derivatives: These compounds share a similar naphthalene-based structure and are used as fluorescent dyes and enzyme inhibitors.
Naphthamide Hybrids: Compounds like 2a, 2c, 2g, and 2h exhibit similar inhibitory activities against monoamine oxidase and cholinesterase enzymes.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
4-amino-N-methylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C12H12N2O/c1-14-12(15)10-6-7-11(13)9-5-3-2-4-8(9)10/h2-7H,13H2,1H3,(H,14,15) |
InChI Key |
KWUZOKMSHSQUTN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=C(C2=CC=CC=C21)N |
Origin of Product |
United States |
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